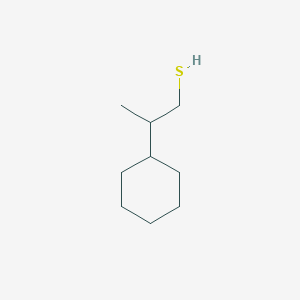![molecular formula C10H10N4O B13068289 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
The synthesis of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 1H-1,2,4-triazole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2-bromopyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable reagent, such as propan-1-one, under specific reaction conditions to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases
Biological Studies: It is employed in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can lead to the modulation of cellular processes, such as apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyridine Derivatives: Compounds containing the pyridine ring also show diverse biological activities and are used in drug development.
The uniqueness of this compound lies in its combined triazole and pyridine structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]propan-1-one |
InChI |
InChI=1S/C10H10N4O/c1-2-10(15)9-4-3-8(5-12-9)14-7-11-6-13-14/h3-7H,2H2,1H3 |
InChI-Schlüssel |
CKQXKDHXWPHTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=NC=C(C=C1)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
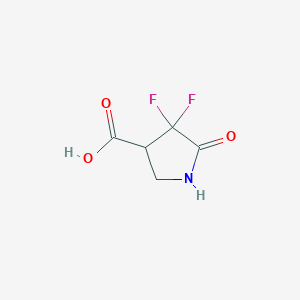
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
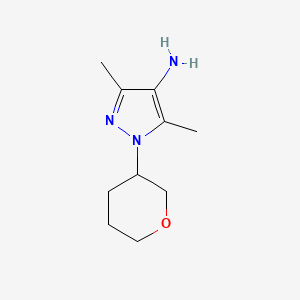
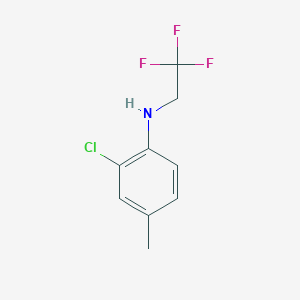
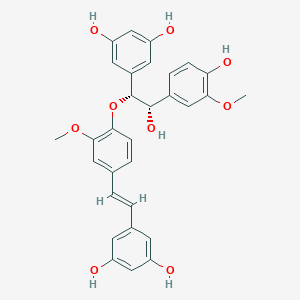
![(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13068247.png)
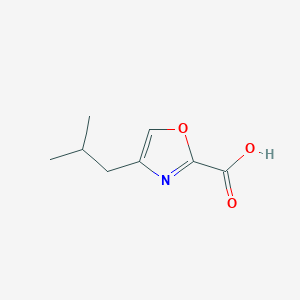
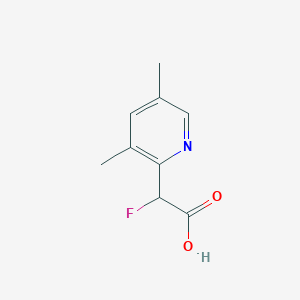
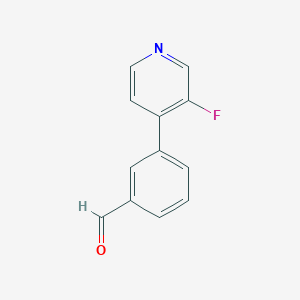
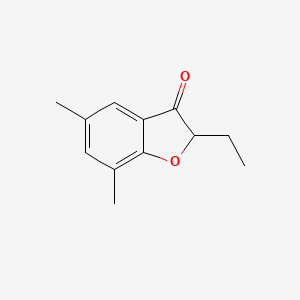
![2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
